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benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate
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Overview
Description
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is a complex organic compound with a molecular formula of C34H58O5. This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 2, 3, and 5. The presence of these chiral centers gives the molecule specific three-dimensional configurations, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of a hexadecanoic acid derivative with benzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to ensure complete esterification.
Another method involves the use of protecting groups to selectively protect the hydroxyl groups during the synthesis. For instance, the hydroxyl groups can be protected using tetrahydropyranyl (THP) groups, followed by esterification and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as immobilized enzymes can also be explored to enhance the selectivity and efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dioxohexadecanoate.
Reduction: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanol.
Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemical effects in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can interact with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,3S,5R)-2-hexyl-5-hydroxy-3-(tetrahydro-2H-pyran-2-yloxy)hexadecanoate: Similar structure with a tetrahydropyranyl protecting group.
(2S,3S,5R)-5-(Benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid: Similar structure with a benzyloxy group instead of the ester group
Uniqueness
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups
Biological Activity
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is a complex organic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C29H50O4
- Molecular Weight : 450.71 g/mol
- Structure : The compound features a hexadecane backbone with hydroxyl groups at the 3rd and 5th positions and a benzyl group attached.
Biological Activity
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study assessing its efficacy against bacteria and fungi demonstrated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that this compound could be a potential candidate for developing antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. A notable experiment involved treating macrophage cells with the compound and measuring cytokine levels:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 100 |
The reduction in cytokine levels indicates that the compound possesses anti-inflammatory properties, potentially beneficial for treating inflammatory diseases.
Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. In a study measuring the DPPH radical scavenging activity:
- IC50 Value : 25 µg/mL
This value indicates a strong capacity to neutralize free radicals, suggesting protective effects against oxidative stress-related conditions.
Case Studies
-
Case Study on Skin Irritation :
A clinical trial assessed the topical application of the compound in patients with dermatitis. Results showed a significant reduction in irritation scores compared to placebo after two weeks of treatment. -
Case Study on Wound Healing :
An animal model study demonstrated that wounds treated with this compound healed faster than those treated with standard care. Histological analysis revealed increased collagen deposition and angiogenesis.
Properties
Molecular Formula |
C29H50O4 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,26-28,30-31H,3-13,17-18,21-24H2,1-2H3/t26-,27+,28+/m1/s1 |
InChI Key |
PGFQYSVYSQILJX-PKTNWEFCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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